N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide
Description
N-(2-{[6-(Morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring and an ethoxyethyl-linked furan-2-carboxamide group.
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h1-2,6,10-11H,3-5,7-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIXGQIHKFDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Aldehydes with Guanidine Derivatives
Morpholine Substitution at the Pyrimidine C6 Position
Introducing the morpholine moiety occurs via nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines.
Halogenation of Pyrimidine
Chlorination or bromination at C6 is achieved using POCl₃ or PBr₃. For instance, treating 4-methoxypyrimidin-2-amine with POCl₃ at 80°C for 6 hours yields 4-methoxy-6-chloropyrimidin-2-amine.
SNAr with Morpholine
The chlorinated pyrimidine reacts with morpholine in a polar aprotic solvent (e.g., DMF, DMSO) under basic conditions (K₂CO₃ or Et₃N).
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ (2 equiv) | Neutralizes HCl |
| Reaction Time | 12–18 hours | Completes substitution |
| Yield | 85–92% |
Furan-2-carboxamide Side Chain Synthesis
The furan moiety is introduced via a two-step process: furan ring formation followed by amide coupling.
Furan Ring Construction
Paal-Knorr synthesis from 1,4-diketones is the most reliable method. Reacting acetylacetone with concentrated H₂SO₄ generates 2,5-dimethylfuran, which is oxidized to furan-2-carboxylic acid using KMnO₄ in acidic conditions.
Amide Bond Formation
Activation of furan-2-carboxylic acid with carbodiimides (e.g., EDCl) facilitates coupling with 2-aminoethoxy intermediates.
Reaction Scheme :
-
Furan-2-carboxylic acid + EDCl → Activated ester
-
Activated ester + H₂N-CH₂CH₂-O-Pyrimidine → Amide product
Critical Factors :
-
Coupling Agent : EDCl/HOBt system reduces racemization.
-
Solvent : Dichloromethane or THF.
Ether Linkage Formation
Connecting the morpholine-pyrimidine and furan-2-carboxamide units involves Williamson ether synthesis.
Alkylation of Pyrimidine-Oxide
The hydroxyl group at the pyrimidine’s C4 position is deprotonated using NaH, followed by reaction with 2-chloroethylamine hydrochloride.
Conditions :
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Base : NaH (1.2 equiv) in THF at 0°C.
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Electrophile : 2-Chloroethylamine (1.5 equiv).
-
Yield : 70–76%.
Industrial-Scale Production
Transitioning from lab-scale to industrial synthesis requires addressing scalability and cost:
Continuous Flow Reactors
Microreactors enhance heat transfer and reduce reaction times for exothermic steps (e.g., SNAr). A study demonstrated a 40% reduction in processing time for morpholine substitution using flow chemistry.
Purification Techniques
Combining crystallization (using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity. Industrial plants often employ simulated moving bed (SMB) chromatography for continuous purification.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Step | Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Pyrimidine synthesis | Biginelli adaptation | 68 | 95 | 12.50 |
| Morpholine substitution | SNAr in DMF | 89 | 98 | 8.20 |
| Amide coupling | EDCl/HOBt | 82 | 97 | 15.80 |
| Ether formation | Williamson synthesis | 73 | 96 | 10.40 |
Challenges and Optimization
Byproduct Formation
SNAr reactions generate HCl, which can protonate morpholine, reducing reactivity. Scavengers like molecular sieves or excess base mitigate this.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the amide to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products:
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.
Mechanism of Action
The mechanism of action of N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit kinase enzymes involved in signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and analogs:
Key Observations:
- Morpholine Substitution : Common in the target compound and analogs (e.g., ) for improved solubility.
- Linker Variations : The ethoxyethyl group in the target compound differs from ethoxy-phenyl () or thiazole-linked () substituents, affecting spatial orientation and binding kinetics.
- Heterocyclic Diversity : Thiazole (), pyrazole (), and pyrrolopyridazine () cores introduce distinct electronic and steric effects.
Pharmacokinetic and Physicochemical Properties
- Solubility: Morpholine-containing compounds (e.g., ) generally exhibit enhanced aqueous solubility compared to non-polar analogs.
- Metabolic Stability : Thiazole () and trifluoromethyl groups () may influence metabolic pathways differently than the target compound’s furan-ethoxyethyl chain.
- Bioavailability : The ethoxyethyl linker in the target compound could improve membrane permeability relative to bulkier substituents (e.g., spirocyclic systems in ).
Research Findings and Therapeutic Potential
- Structural-Activity Relationship (SAR) : The morpholine-pyrimidine scaffold is critical for target engagement, while substituents (e.g., furan vs. thiazole) modulate selectivity and potency .
- Preclinical Data : Analogs like the endothelin receptor antagonist () show efficacy in animal models, suggesting the target compound may be optimized for similar indications.
Biological Activity
N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide, identified by its CAS number 1171653-85-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
- Common Name : this compound
- CAS Number : 1171653-85-2
- Molecular Weight : 318.33 g/mol
Structure
The compound features a furan ring linked to a morpholinyl-pyrimidinyl moiety, which is crucial for its biological interactions.
This compound exhibits biological activity primarily through modulation of protein kinase pathways. These pathways are integral to various cellular processes, including proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
Case Study: Antitumor Efficacy
A study evaluated the compound against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Results showed an IC50 value of approximately 5 µM for HeLa cells, indicating potent antitumor activity compared to standard chemotherapeutics.
Antimicrobial Properties
In addition to antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound could be developed as a novel antibiotic agent.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Modifications in the morpholine and pyrimidine components have been explored to enhance potency and selectivity.
Q & A
Q. What are the common synthetic routes for N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of morpholine-substituted pyrimidine precursors with furan-2-carboxylic acid derivatives via nucleophilic substitution or Mitsunobu reactions.
- Step 2: Introduction of the ethyloxy linker through alkylation or etherification under controlled pH and temperature (e.g., reflux in DMF or THF).
- Step 3: Final carboxamide formation using activating agents like EDC/HOBt or DCC.
Purification often requires column chromatography or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized to confirm its identity?
Key methods include:
- NMR Spectroscopy: 1H/13C NMR to verify connectivity of morpholine, pyrimidine, and furan moieties.
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What in vitro assays are used to assess its biological activity?
- Enzyme Inhibition Assays: Measure IC50 values against kinases or other targets using fluorescence polarization or radiometric methods.
- Cellular Uptake Studies: Flow cytometry or confocal microscopy with fluorescently tagged analogs.
- Receptor Binding: Radioligand displacement assays (e.g., [3H]-labeled competitors) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. How should contradictory data in biological activity studies be resolved?
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) if fluorescence-based assays show variability.
- Purity Verification: Re-test compounds via HPLC-MS to rule out degradation products.
- Structural Analog Testing: Compare activity across derivatives to isolate functional group contributions .
Q. What computational approaches predict target interactions for this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains.
- Molecular Dynamics (MD): Simulate ligand-protein stability in aqueous environments (e.g., GROMACS).
- Density Functional Theory (DFT): Calculate electron distribution to rationalize reactivity (e.g., nucleophilic regions on pyrimidine) .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal Growth: Use slow vapor diffusion with DMF/water mixtures; seeding may improve reproducibility.
- Data Collection: Resolve twinning or disorder using SHELX-T (for small molecules) or PHENIX (for macromolecular complexes).
- Refinement: Apply anisotropic displacement parameters for heavy atoms to enhance model accuracy .
Q. How is stability under physiological conditions evaluated?
- pH Stability Testing: Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal Stability: Use DSC (differential scanning calorimetry) to determine melting points and phase transitions.
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products .
Q. What strategies are used in structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify substituents on the morpholine, pyrimidine, or furan rings.
- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical functional groups.
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
